molecular formula C24H18N4O B11377410 2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(pyridin-2-yl)quinazolin-4(3H)-one

2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(pyridin-2-yl)quinazolin-4(3H)-one

Cat. No.: B11377410
M. Wt: 378.4 g/mol
InChI Key: LJJMQQNEROBCDS-BUHFOSPRSA-N
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Description

2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(PYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a combination of indole, pyridine, and quinazolinone moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(PYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(PYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(PYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(PYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of three different heterocyclic systems, which may confer distinct biological activities and chemical properties compared to compounds containing only one or two of these moieties .

Properties

Molecular Formula

C24H18N4O

Molecular Weight

378.4 g/mol

IUPAC Name

2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-pyridin-2-ylquinazolin-4-one

InChI

InChI=1S/C24H18N4O/c1-16-17(18-8-2-4-10-20(18)26-16)13-14-23-27-21-11-5-3-9-19(21)24(29)28(23)22-12-6-7-15-25-22/h2-15,26H,1H3/b14-13+

InChI Key

LJJMQQNEROBCDS-BUHFOSPRSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=N5

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=N5

Origin of Product

United States

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